molecular formula C14H12BrNO2 B2815610 2-bromo-N-(2-methoxyphenyl)benzamide CAS No. 303991-67-5

2-bromo-N-(2-methoxyphenyl)benzamide

Cat. No.: B2815610
CAS No.: 303991-67-5
M. Wt: 306.159
InChI Key: XLUMQWGJUHBUQW-UHFFFAOYSA-N
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Description

2-bromo-N-(2-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H12BrNO2. It belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methoxyphenyl)benzamide typically involves the bromination of N-(2-methoxyphenyl)benzamide. This can be achieved through the reaction of N-(2-methoxyphenyl)benzamide with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-methoxyphenyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-bromo-N-(2-methoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3-methoxyphenyl)benzamide
  • 2-bromo-N-(4-methoxyphenyl)benzamide
  • 2-chloro-N-(2-methoxyphenyl)benzamide

Uniqueness

2-bromo-N-(2-methoxyphenyl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the methoxy group in specific positions can lead to distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

2-bromo-N-(2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-18-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUMQWGJUHBUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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